3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
The compound 3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 796886-59-4) belongs to the imidazopurine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structural features include:
- Isobutyl group at position 3 (N3 substitution).
- Methyl groups at positions 1 and 5.
- Phenethyl chain at position 8 (C8 substitution) .
Below, we compare its structural and functional properties with key derivatives.
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)12-26-19(27)17-18(23(4)21(26)28)22-20-24(15(3)13-25(17)20)11-10-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBORTDIBZPJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.43 g/mol. The compound features an imidazo[2,1-f]purine core that is characteristic of various biologically active molecules.
Antidepressant Potential
Research indicates that derivatives of imidazo[2,1-f]purines exhibit antidepressant-like effects. For instance, a study synthesized various derivatives and evaluated their serotonin receptor affinity. One derivative demonstrated significant activity at the 5-HT and 5-HT receptors while also inhibiting phosphodiesterase enzymes (PDE4B and PDE10A) . This suggests that this compound may similarly influence serotonin pathways.
The proposed mechanism for the antidepressant activity involves modulation of serotonin levels through receptor interaction and inhibition of phosphodiesterase enzymes. This dual action can enhance serotonergic signaling in the brain, potentially alleviating symptoms of depression .
Anxiolytic Effects
In animal models, compounds similar to this compound have shown anxiolytic properties. A study indicated that certain derivatives exhibited greater anxiolytic effects compared to established anxiolytics like diazepam when tested in forced swim tests . This highlights the potential for developing new anxiolytic medications based on this compound's structure.
Case Studies
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest good oral bioavailability and moderate metabolic stability. Toxicological assessments are necessary to determine safety profiles in humans.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Pharmacological Targets
The imidazopurine-dione scaffold is highly tunable, with substitutions at positions 3, 7, and 8 significantly influencing target selectivity and pharmacokinetics. Key analogs and their activities are summarized in Table 1.
Table 1: Structural and Pharmacological Comparison of Selected Imidazopurine-dione Derivatives
Functional and Pharmacokinetic Insights
Substituent Impact on Receptor Affinity
- Piperazinylalkyl (AZ-853/AZ-861): Critical for 5-HT1A/5-HT7 receptor binding. Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improve receptor affinity but may reduce metabolic stability . Morpholinylethyl (): Introduces a hydrophilic moiety, possibly balancing lipophilicity for improved pharmacokinetics .
Position 3 (N3):
Pharmacological Selectivity
- Antidepressant Activity: Piperazinylalkyl derivatives (AZ-853, AZ-861, 3i) show 5-HT1A-driven antidepressant effects, with potency influenced by substituent electronics (e.g., fluorine vs. trifluoromethyl) .
- Anticancer Activity: CB11’s 2-aminophenyl and trimethyl substitutions enable PPARγ agonism, highlighting the scaffold’s versatility .
- Safety Profiles: AZ-853’s α1-adrenolytic activity causes hypotension, whereas AZ-861 avoids this due to its trifluoromethyl group . Phenethyl substitution (Target Compound) may reduce muscarinic/histaminergic side effects seen in tricyclic antidepressants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
